

Uracil-5-boronic acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Uracil-5-boronic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Uracil-5-boronic acid**, a key building block in medicinal chemistry and drug discovery. This document details its physicochemical properties, provides experimental protocols for its synthesis and application, and illustrates its role in common synthetic pathways.

Core Molecular Information

Uracil-5-boronic acid, also known as (2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid, is a derivative of the pyrimidine nucleobase uracil.^{[1][2]} The presence of the boronic acid functional group at the 5-position makes it a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Molecular Formula: C₄H₅BN₂O₄^[1]

Molecular Weight: 155.90 g/mol ^{[1][3]}

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **Uracil-5-boronic acid** is presented in the table below. It is important to note that specific spectroscopic data for this compound is not readily available in the public domain. The expected spectroscopic characteristics are inferred from the known properties of the uracil and boronic acid functional groups.

Property	Value/Description	Source
Molecular Formula	$C_4H_5BN_2O_4$	[1]
Molecular Weight	155.90 g/mol	[1] [3]
Appearance	White to off-white solid	
Melting Point	>300 °C	
Solubility	Slightly soluble in water.	[3]
pKa	<p>The pKa of the acidic proton on the uracil ring is approximately 9.4. The boronic acid moiety is also acidic, and while a specific pKa for Uracil-5-boronic acid is not reported, arylboronic acids typically have pKa values in the range of 8-10.</p>	[4]
¹ H NMR	<p>Expected signals would include a singlet for the C6-H proton and broad signals for the N-H and B(OH)₂ protons. The exact chemical shifts would be dependent on the solvent used. For the parent uracil molecule in D₂O, the C6-H proton appears at approximately 7.5 ppm and the C5-H proton at 5.8 ppm.</p>	[5]
¹³ C NMR	<p>Expected signals would include those for the carbonyl carbons (C2 and C4), the carbon bearing the boronic acid group (C5), and the C6 carbon. For uracil, the C2, C4, C5, and C6 carbons appear at</p>	[5]

approximately 156, 170, 104, and 146 ppm, respectively.

FTIR (cm⁻¹)

Expected characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1750 cm⁻¹), C=C stretching (around 1600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹).

Experimental Protocols

General Method for the Synthesis of Uracil-5-boronic acid

A specific, detailed protocol for the synthesis of **Uracil-5-boronic acid** is not widely published. However, a general approach can be adapted from standard methods for the synthesis of aryl and heteroaryl boronic acids. One common method involves the reaction of a halogenated precursor with an organolithium reagent followed by quenching with a trialkyl borate.

Materials:

- 5-Bromouracil
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Hydrochloric acid (HCl)
- Diethyl ether
- Magnesium sulfate (MgSO₄)

- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 5-bromouracil and anhydrous THF.
- Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1-2 hours.
- Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2-3 hours and then allowed to warm to room temperature overnight.
- Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by recrystallization or column chromatography to yield **Uracil-5-boronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

Uracil-5-boronic acid is a valuable reagent for the synthesis of 5-aryluracil derivatives via the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the uracil ring and an aryl or heteroaryl halide.

Materials:

- **Uracil-5-boronic acid**
- Aryl or heteroaryl halide (e.g., bromobenzene)
- Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

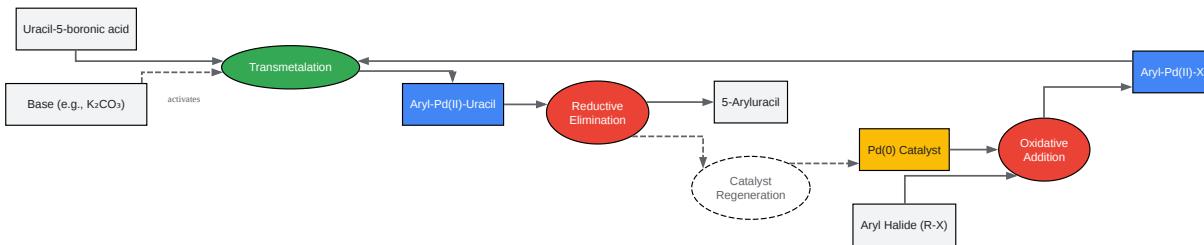
- Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
- Argon or Nitrogen gas

Procedure:

- Reaction Setup: To a round-bottom flask or a microwave reaction vial is added **Uracil-5-boronic acid**, the aryl halide, and the base. The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.
- Solvent and Catalyst Addition: The solvent system (e.g., a mixture of 1,4-dioxane and water) is added, and the mixture is degassed by bubbling with the inert gas for 10-15 minutes. The palladium catalyst is then added under a positive pressure of the inert gas.[\[6\]](#)
- Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (typically 2-24 hours), often monitored by TLC or LC-MS. For microwave-assisted reactions, the mixture is heated to a set temperature for a shorter duration.[\[7\]](#)
- Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to afford the 5-aryluracil derivative.

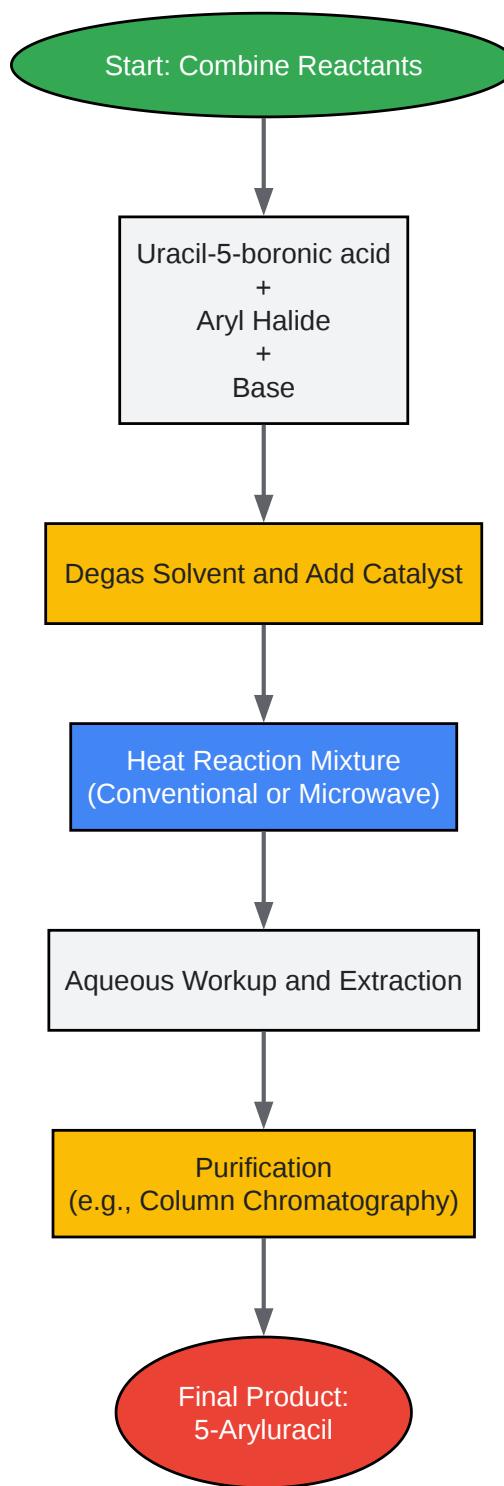
Mandatory Visualizations

The following diagrams illustrate key concepts related to **Uracil-5-boronic acid**.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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Caption: General experimental workflow for Suzuki-Miyaura coupling.

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